Product packaging for 2-Methoxy-p-tolyl acetate(Cat. No.:CAS No. 879-67-4)

2-Methoxy-p-tolyl acetate

Cat. No.: B1618313
CAS No.: 879-67-4
M. Wt: 180.2 g/mol
InChI Key: OMYVQMNBUXUYLM-UHFFFAOYSA-N
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Description

Significance and Research Trajectories of Aromatic Acetate (B1210297) Esters

Aromatic acetate esters are a significant class of organic compounds with wide-ranging applications. vulcanchem.com They are fundamental components in the fragrance and flavor industries due to their characteristic scents. vulcanchem.com Beyond their sensory properties, these esters serve as crucial intermediates in organic synthesis. mdpi.com

Current research trajectories for aromatic acetate esters include:

Catalysis: Developing novel and efficient catalytic methods for their synthesis is an active area of research. mdpi.comarabjchem.orgdiva-portal.org This includes the use of metal catalysts, such as palladium and ruthenium complexes, to facilitate esterification and transesterification reactions under mild conditions. mdpi.comarabjchem.org The use of environmentally friendly catalysts, like acetic acid, is also being explored. researchgate.net

Enzymatic Reactions: The use of enzymes, particularly lipases, for the synthesis and hydrolysis of aromatic acetates is a key focus of green chemistry. mdpi.com Enzymatic methods offer high selectivity and operate under mild conditions, providing an environmentally benign alternative to traditional chemical methods. mdpi.com Research has demonstrated the successful use of lipases like Candida antarctica lipase (B570770) B (CAL-B) for the kinetic resolution of various aromatic acetates. mdpi.com

Polymer Science: Aromatic esters are foundational monomers for the production of a wide array of polymers. vulcanchem.com

Overview of Previous Academic Investigations on Methoxy- and Tolyl-Substituted Aromatics

The methoxy (B1213986) and tolyl (methyl) functional groups present in 2-Methoxy-p-tolyl acetate are subjects of extensive academic investigation due to their profound influence on the chemical and biological properties of aromatic compounds.

Methoxy-Substituted Aromatics: The methoxy group is a common substituent in many natural products and approved drugs. nih.gov Its electronic properties, acting as a resonance electron-donating and an inductive electron-withdrawing group, can significantly impact a molecule's reactivity and biological activity. quora.com Research has shown that the position of the methoxy group on an aromatic ring can alter its effect; for instance, a para-methoxy group can enhance biological activity through its mesomeric effect. nih.gov The methoxy group can also influence the pharmacokinetic properties of a drug molecule. nih.gov Furthermore, methoxy-substituted phenols are important precursors in the synthesis of more complex molecules, with studies focusing on their demethylation to produce valuable phenol (B47542) derivatives. nih.gov

Scope and Research Objectives for this compound Studies

Given the limited specific research on this compound, future studies could explore several promising avenues based on its structural characteristics and the known applications of related compounds.

Potential Research Objectives:

Synthetic Methodology: Developing and optimizing synthetic routes to this compound and its derivatives would be a fundamental objective. This could involve exploring novel catalytic systems or enzymatic processes to improve yield, selectivity, and environmental footprint.

Biological Activity Screening: A primary research goal would be to investigate the potential biological activities of this compound. Drawing from the known bioactivities of other methoxy- and tolyl-substituted aromatics, screening for antimicrobial, antioxidant, anti-inflammatory, and anticancer properties would be a logical starting point. mdpi.com For instance, the structural similarity to some bioactive phenols suggests it could be a candidate for such studies. mdpi.com

Applications in Fragrance and Flavor Chemistry: As the compound is used in fragrances, further research could focus on quantifying its olfactory properties, understanding its stability in various formulations, and exploring its potential as a precursor for other fragrance molecules.

Enzymatic Modification: Investigating the enzymatic hydrolysis or transesterification of this compound could lead to the production of chiral synthons. The resulting chiral alcohols and the remaining acetate could be valuable building blocks in asymmetric synthesis.

Material Science Applications: While less obvious, the substitution pattern might impart interesting photophysical properties. Investigations into its potential use in organic electronics or as a component in fluorescent materials could be a novel research direction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1618313 2-Methoxy-p-tolyl acetate CAS No. 879-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

879-67-4

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

(2-methoxy-4-methylphenyl) acetate

InChI

InChI=1S/C10H12O3/c1-7-4-5-9(13-8(2)11)10(6-7)12-3/h4-6H,1-3H3

InChI Key

OMYVQMNBUXUYLM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C)OC

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)OC

Other CAS No.

879-67-4

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Methoxy P Tolyl Acetate

Direct Esterification Approaches

Direct esterification represents a primary and straightforward method for the synthesis of 2-Methoxy-p-tolyl acetate (B1210297). This typically involves the reaction of a phenol (B47542) with an acylating agent. A common example is the esterification of p-cresol (B1678582) with acetic anhydride (B1165640). chemicalbook.comchembk.com

Catalytic Systems for Esterification Reactions

Various catalytic systems have been developed to facilitate the direct esterification process, enhancing reaction rates and yields. These catalysts can be broadly categorized as follows:

Acid Catalysts: Traditional methods often employ strong mineral acids, such as sulfuric acid, as catalysts. chembk.com However, due to their corrosive nature and the generation of acidic waste, more environmentally friendly solid acid catalysts are gaining prominence.

Solid Acid Catalysts: Materials like acid-activated Indian bentonite (B74815) (AAIB) and metal-cation exchanged montmorillonite (B579905) nanoclays have proven to be effective catalysts for the esterification of phenols. researchgate.netnih.govresearchgate.net For instance, Al³⁺-montmorillonite nanoclay has been identified as a particularly active catalyst in the esterification of phenylacetic acid with p-cresol. nih.govresearchgate.net The catalytic activity of these materials is attributed to their Brønsted acid sites, which protonate the carboxylic acid, facilitating nucleophilic attack by the phenol. nih.govresearchgate.net

Enzymatic Catalysts: Lipases, such as those from porcine pancreas and Rhizomucor miehei, have been utilized for the esterification of p-cresol with various organic acids. researchgate.net Enzymatic catalysis offers high selectivity under mild reaction conditions, presenting a green alternative to conventional chemical catalysts.

A comparative overview of different catalytic systems for similar esterification reactions is presented below:

Catalyst SystemReactantsKey Findings
Acid Activated Indian Bentonite (AAIB)Carboxylic acids and p-cresolAAIB was found to be more active than other catalysts like Montmorillonite K10 and p-toluenesulfonic acid for the synthesis of p-cresyl stearate. The catalyst is also recoverable and recyclable. researchgate.net
Metal Cation Exchanged Montmorillonite NanoclaysPhenylacetic acid and p-cresolAl³⁺-montmorillonite nanoclay exhibited the highest catalytic activity among various metal-exchanged clays (B1170129) (Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, Cu²⁺). nih.govresearchgate.net
Porcine Pancreas Lipase (B570770)Organic acids (C2-C18) and p-cresolEster yields were higher for shorter chain carboxylic acids (C2-C4) compared to longer chain acids. researchgate.net
Acid/Halide Cooperative CatalysisMethyl adamantane-1-carboxylate and p-cresolA combination of TfOH and KF significantly increased the yield of the corresponding ester compared to using TfOH alone. rsc.org

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and selectivity of 2-Methoxy-p-tolyl acetate, several reaction parameters must be carefully controlled. Research on the esterification of phenylacetic acid with p-cresol using montmorillonite nanoclay catalysts provides valuable insights into this optimization process. royalsocietypublishing.org

Key parameters that influence the reaction outcome include:

Molar Ratio of Reactants: The ratio of the phenolic substrate to the acylating agent is a critical factor. An excess of one reactant can drive the equilibrium towards product formation.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. An optimal catalyst loading exists, beyond which the yield may not increase or could even decrease due to side reactions or product decomposition. royalsocietypublishing.org For instance, in the esterification of phenylacetic acid with p-cresol, increasing the catalyst amount beyond a certain point led to a decrease in the ester yield. royalsocietypublishing.org

Reaction Temperature: Temperature plays a crucial role in reaction kinetics. Higher temperatures generally lead to faster reaction rates, but can also promote undesirable side reactions.

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the reactants. The optimal reaction time is often determined by monitoring the reaction progress until no further increase in product yield is observed. royalsocietypublishing.org

The following table summarizes the effect of varying reaction parameters on the yield of p-cresyl phenyl acetate, a structurally related ester:

ParameterVariationEffect on Yield
Molar Ratio (PA:p-C)1:1 to 1:4Increased with increasing p-cresol concentration
Catalyst Amount (g)0.25 to 1.0Increased up to 0.75 g, then decreased
Reaction Time (h)2 to 8Increased up to 6 h, then remained constant

Data based on the esterification of phenylacetic acid (PA) with p-cresol (p-C) using Al³⁺-montmorillonite nanoclay catalyst. royalsocietypublishing.org

Synthesis via Precursor Modification

An alternative strategy for the synthesis of this compound involves the chemical modification of suitable precursor molecules.

Derivatization from Methoxy-Substituted Phenols

Creosol (2-methoxy-4-methylphenol) serves as a direct and logical precursor for the synthesis of this compound. medchemexpress.com The synthesis can be achieved through the acetylation of the hydroxyl group of creosol using an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.

Approaches Involving Tolylacetic Acid Derivatives

Another synthetic route could potentially involve derivatives of tolylacetic acid. For example, the synthesis of methyl 2-(p-tolyl)propionate has been reported starting from p-tolylacetic acid methyl ester. wiley-vch.de While not a direct synthesis of this compound, this demonstrates the feasibility of modifying tolylacetic acid derivatives to introduce further functionality.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. In the context of this compound synthesis, several green approaches can be considered.

Furthermore, the development of sustainable routes for synthesizing related compounds, such as alkyl arylacetates, highlights the potential for greener alternatives. For instance, the use of isopropenyl acetate as an acetylating agent, which produces only acetone (B3395972) as a by-product, offers a more environmentally friendly option compared to traditional acetylating agents. rsc.org The use of recyclable catalytic systems in sustainable media like polyethylene (B3416737) glycol (PEG) also represents a promising green chemistry approach. rsc.org

Mechanistic Investigations of this compound Formation and Transformation

Formation via Esterification

The most common pathway for the formation of this compound is the esterification of its precursor, 2-methoxy-4-methylphenol (B1669609) (creosol), with an acetylating agent, typically acetic anhydride or acetyl chloride. The mechanism of this reaction is a classic example of nucleophilic acyl substitution.

Acid-Catalyzed Mechanism: In the presence of a strong acid catalyst (e.g., sulfuric acid), the reaction proceeds through the following steps google.com:

Protonation of the Acetylating Agent: The acid catalyst protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: The phenolic oxygen of creosol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the phenolic hydroxyl group) to another oxygen atom in the intermediate.

Elimination of Leaving Group: The intermediate collapses, eliminating a molecule of acetic acid as the leaving group.

Deprotonation: The final protonated ester is deprotonated, regenerating the acid catalyst and yielding this compound.

Base-Catalyzed (or Uncatalyzed) Mechanism: The reaction can also proceed without a catalyst or with a base like pyridine, particularly when a more reactive acetylating agent like acetyl chloride is used. mdpi.com

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of creosol directly attacks the electrophilic carbonyl carbon of acetic anhydride. mdpi.com This forms a tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, expelling an acetate anion as the leaving group to form the final ester product. mdpi.com

A plausible mechanism for the acetylation of phenols under catalyst-free conditions involves the nucleophilic attack of the phenol's oxygen on a carbonyl group of acetic anhydride, leading to an adduct that eliminates acetic acid to form the ester. mdpi.com

Transformation Pathways

This compound can undergo several transformations, with mechanisms analogous to other aryl acetates.

Hydrolysis

The hydrolysis of this compound, the reverse of its formation, yields creosol and acetic acid (or its salt). The mechanism depends on the pH of the medium.

Acid-Catalyzed Hydrolysis: This process follows the reverse steps of acid-catalyzed esterification, beginning with the protonation of the ester's carbonyl oxygen. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving a bimolecular nucleophilic acyl substitution (BAC2) mechanism. epa.gov A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the 2-methoxy-4-methylphenoxide anion, a relatively good leaving group. Subsequent protonation yields creosol. Studies on the hydrolysis of p-tolyl acetate have shown that imidazole (B134444) can act as a nucleophilic catalyst in this reaction. rsc.org

Fries Rearrangement

A significant transformation for aryl acetates is the Fries rearrangement, which converts the phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst (like AlCl₃) or a Brønsted acid. wikipedia.orgorganic-chemistry.org For this compound, this reaction would yield isomers of hydroxy-methoxy-methyl acetophenone.

The mechanism is widely accepted to involve the formation of an acylium carbocation. wikipedia.org

Complexation: The Lewis acid coordinates to the carbonyl oxygen of the ester.

Rearrangement and Cleavage: The complex rearranges with the Lewis acid moving to the phenolic oxygen, which polarizes the ester bond and leads to its cleavage, generating a free acylium cation (CH₃CO⁺).

Electrophilic Aromatic Substitution: The acylium cation then attacks the aromatic ring as an electrophile. wikipedia.org The substitution is ortho and para selective, with temperature being a key factor; lower temperatures favor the para-product, while higher temperatures favor the ortho-product. wikipedia.orgorganic-chemistry.org The presence of the methoxy (B1213986) and methyl groups on the ring will direct the position of this substitution. Studies on p-tolyl acetate have shown that this rearrangement can proceed via both intermolecular and intramolecular pathways. researchgate.netosti.gov

Rearrangement PathwayDescriptionFavored Conditions
Intermolecular Involves the formation of a free acylium ion that can react with any available aromatic ring. wikipedia.orgresearchgate.netGenerally accepted pathway.
Intramolecular The acyl group migrates directly to the ortho position without detaching completely from the molecule. researchgate.netosti.govCan contribute to the formation of the ortho product.
Thermal Decomposition

When heated, aryl acetates can undergo thermal decomposition. Studies on phenyl acetate and p-tolyl acetate suggest two primary mechanistic pathways for this elimination reaction:

Concerted researchgate.netresearchgate.net Hydrogen Shift: This involves a four-membered cyclic transition state, leading to the direct elimination of ketene (B1206846) and the corresponding phenol (creosol in this case). researchgate.net

Stepwise Electrocyclic researchgate.netresearchgate.net Hydrogen Shift: This mechanism involves a six-membered cyclic transition state. An initial hydrogen shift from a methyl group on the ring (if applicable) or an ortho-hydrogen to the carbonyl oxygen forms a cyclohexadienone intermediate. This intermediate then tautomerizes to the final phenol product.

For many simple aryl acetates, thermal degradation leads to the formation of ketene. researchgate.net The presence of the acetate group is crucial for this type of decomposition. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Methoxy-p-tolyl acetate (B1210297) reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are indicative of the local electronic environment of each proton.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for 2-Methoxy-p-tolyl acetate

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.23 - 7.05Multiplet-
Methoxy (B1213986) (OCH₃)3.59Singlet-
Acetyl (CH₃)2.35Singlet-
para-Methyl (CH₃)2.35Singlet-

Note: The data presented is based on typical values and may vary slightly depending on the solvent and experimental conditions.

The aromatic protons appear as a multiplet in the downfield region, characteristic of protons attached to a benzene (B151609) ring. The singlet for the methoxy group protons appears at a chemical shift value typical for such functional groups. The acetyl and the para-methyl protons coincidentally show a singlet at the same chemical shift. doi.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)201.4
Aromatic C-O143.4
Aromatic C-OCH₃138.2
Aromatic C-H129.3, 128.2, 126.4, 122.6
Methoxy (OCH₃)44.2, 43.2
Acetyl (CH₃)21.4
para-Methyl (CH₃)21.4

Note: The data presented is based on typical values and may vary slightly depending on the solvent and experimental conditions.

The carbonyl carbon of the acetate group is characteristically downfield. The aromatic carbons show a range of chemical shifts depending on their substitution. The methoxy and acetyl methyl carbons, along with the para-methyl carbon, appear in the upfield region of the spectrum. doi.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon atom to which it is attached. columbia.edu This would confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~3.59 ppm would correlate with the carbon signal at ~55 ppm, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). columbia.edu Key HMBC correlations for this compound would include:

The protons of the acetyl methyl group to the carbonyl carbon.

The protons of the methoxy group to the aromatic carbon to which it is attached.

The aromatic protons to neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons. For this compound, NOESY could show correlations between the methoxy group protons and the adjacent aromatic proton, and between the para-methyl protons and its neighboring aromatic protons, further confirming the substitution pattern. researchgate.netresearchgate.net

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO method)

The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, has become a powerful tool for structural verification. imist.maresearchgate.net These calculations, often performed using Density Functional Theory (DFT), can provide theoretical chemical shift values that can be compared with experimental data. imist.mamdpi.com A good correlation between the calculated and experimental shifts provides strong evidence for the correctness of the proposed structure. mdpi.com The B3LYP functional with a 6-311G(d,p) basis set is a commonly used level of theory for such calculations. imist.ma

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The analysis of these bands helps in confirming the molecular structure. upi.edu

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretch1760 - 1740Strong
C-O (Ester)Stretch1250 - 1200Strong
C-O-C (Aromatic Ether)Asymmetric Stretch1275 - 1200Strong
C-O-C (Aromatic Ether)Symmetric Stretch1075 - 1020Medium
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch3000 - 2850Medium
C=C (Aromatic)Ring Stretch1600 & 1475Medium-Weak

Note: The data presented is based on typical values and may vary slightly depending on the physical state of the sample and experimental conditions.

Fourier-Transform Raman (FT-Raman) Spectroscopy

The key functional groups contributing to the Raman spectrum are the aromatic ring, the ester group (C=O, C-O), the methoxy group (O-CH₃), and the methyl group (C-CH₃). The aromatic C-C stretching vibrations are expected to produce strong bands in the 1600-1400 cm⁻¹ region. oatext.com A strong Raman mode is anticipated for the C-C stretching within the phenyl ring. oatext.com The carbonyl (C=O) stretching vibration of the acetate group typically appears as a strong band in the range of 1770-1750 cm⁻¹. Vibrations associated with the methyl and methoxy groups, such as C-H stretching and bending modes, would be observed in the 3000-2800 cm⁻¹ and 1500-1300 cm⁻¹ regions, respectively. oatext.comnih.gov

A comprehensive analysis would involve comparing the experimental spectrum with theoretical calculations to assign each band to a specific vibrational mode. cdnsciencepub.com

Table 1: Predicted Key FT-Raman Vibrational Modes for this compound

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3050-2950C-H StretchingAromatic, Methyl, Methoxy
~1760C=O StretchingAcetate
~1610, ~1500C-C StretchingAromatic Ring
~1250Asymmetric C-O-C StretchingPhenyl Acetate
~1180In-plane C-H BendingAromatic Ring
~1040Symmetric C-O-C StretchingPhenyl Acetate

Theoretical Vibrational Analysis and Potential Energy Distribution (PED)

A definitive assignment of the vibrational modes observed in FT-IR and FT-Raman spectra requires a theoretical vibrational analysis, commonly performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). openaccesspub.orgnih.govnih.gov This computational approach calculates the harmonic vibrational frequencies and intensities for the optimized molecular structure. researchgate.net

Following the frequency calculations, a Potential Energy Distribution (PED) analysis is conducted. nih.govresearchgate.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.netresearchgate.net This allows for an unambiguous assignment of the spectral bands, distinguishing between pure vibrations and mixed vibrational modes. nih.gov For example, C-H in-plane bending vibrations are often mixed with C-C stretching vibrations. nih.gov

While a specific PED analysis for this compound has not been published, such a study would be crucial. It would involve correlating the theoretically calculated, scaled wavenumbers with the experimental FT-IR and FT-Raman data to provide a complete and reliable vibrational characterization of the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. azom.com For this compound, the molecular formula is C₁₀H₁₂O₃. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), which allows for the confident determination of its molecular formula and distinguishes it from other potential compounds with the same nominal mass. scispace.com

The theoretical monoisotopic mass of C₁₀H₁₂O₃ is calculated by summing the masses of the most abundant isotopes of each element. An HRMS experiment would be expected to yield an m/z value for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) that closely matches the calculated theoretical value, thus confirming the compound's elemental composition. azom.com

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

Ion SpeciesMolecular FormulaTheoretical m/zExpected Experimental m/z (example)
[M]⁺•C₁₀H₁₂O₃180.07864~180.0786
[M+H]⁺C₁₀H₁₃O₃181.08647~181.0865
[M+Na]⁺C₁₀H₁₂O₃Na203.06841~203.0684

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides structural information by analyzing the fragmentation pattern of a molecule after being ionized by a high-energy electron beam. nih.gov The resulting mass spectrum serves as a molecular "fingerprint." nih.gov The fragmentation of this compound (molecular weight 180.2 g/mol ) can be predicted based on established principles for aromatic esters. docbrown.inforesearchgate.net

The initial process is the formation of the molecular ion, [C₁₀H₁₂O₃]⁺•, with an m/z of 180. Key fragmentation pathways for phenyl acetates often involve the cleavage of the ester group. One prominent fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), which would result in the formation of an ion corresponding to 2-methoxy-4-methylphenol (B1669609) at m/z 138.

Another characteristic fragmentation for acetates is the formation of the highly stable acetyl cation, [CH₃CO]⁺, which produces a strong base peak at m/z 43. docbrown.info Further fragmentation of the m/z 138 ion could occur through the loss of a methyl radical (•CH₃, 15 Da) to yield an ion at m/z 123, or the loss of a formyl radical (•CHO, 29 Da) to give an ion at m/z 109. The fragmentation of its isomer, methyl p-methylphenylacetate, also shows a significant fragment at m/z 105, which could arise from the loss of the methoxy group and subsequent rearrangements. nih.gov

Table 3: Predicted EI-MS Fragmentation of this compound

m/zProposed Fragment IonFormula of Fragment
180Molecular Ion[C₁₀H₁₂O₃]⁺•
138[M - CH₂CO]⁺•[C₈H₁₀O₂]⁺•
123[M - CH₂CO - CH₃]⁺[C₇H₇O₂]⁺
109[M - CH₂CO - CHO]⁺[C₇H₇O]⁺
43Acetyl Cation (Base Peak)[C₂H₃O]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. tanta.edu.eg The UV-Vis spectrum of this compound is primarily determined by its chromophores: the substituted aromatic ring and the carbonyl group of the ester function. tanta.edu.egelte.hu

The spectrum is expected to be dominated by intense absorption bands corresponding to π → π* transitions within the conjugated system of the benzene ring. elte.huresearchgate.net The presence of auxochromic substituents—the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups—on the phenyl ring typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted phenyl acetate or benzene. cdnsciencepub.com

In addition to the strong π → π* transitions, a much weaker absorption band corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons may be observed. elte.hu The exact position (λₘₐₓ) and intensity (molar extinction coefficient, ε) of these absorption bands can be influenced by the polarity of the solvent used for the analysis. rsc.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic transition energies and help assign the observed spectral bands. tandfonline.com

Table 4: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength RegionExpected Intensity
π → πSubstituted Benzene Ring250-300 nmHigh
n → πCarbonyl Group (C=O)>300 nmLow

Theoretical and Computational Investigations of 2 Methoxy P Tolyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for predicting molecular structures, energies, and various other properties. For 2-Methoxy-p-tolyl acetate (B1210297), these methods provide a foundational understanding of its behavior.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It is employed to determine the optimized molecular geometry of 2-Methoxy-p-tolyl acetate, which corresponds to the lowest energy arrangement of its atoms. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

DFT calculations also illuminate the electronic structure, providing a map of electron density distribution. This is vital for understanding the molecule's polarity and reactivity. For instance, the methoxy (B1213986) (-OCH₃) group, an electron-donating group, and the acetate (-OCOCH₃) group, an electron-withdrawing group, significantly influence the electron distribution within the benzene (B151609) ring. DFT can quantify these effects, revealing how they modulate the aromatic system. Studies on similar molecules, like various substituted anisoles and phenyl acetates, have demonstrated that DFT methods, particularly with functionals like B3LYP, accurately predict geometric parameters that are in good agreement with experimental data where available. ijrte.orgtandfonline.comnih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenyl Acetate (Illustrative) Note: This table is illustrative and based on general data for similar compounds, as specific computational results for this compound were not found in the searched literature.

ParameterTypical Calculated Value (Å or °)
C-C (aromatic) bond length1.39 - 1.41 Å
C-O (ester) bond length1.36 - 1.41 Å
C=O (ester) bond length1.20 - 1.22 Å
C-O-C (ester) bond angle116 - 119°
C-O-C (ether) bond angle117 - 120°

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For molecules like this compound, which contain second-row elements and lone pairs, polarized and diffuse functions are important for an accurate description. Basis sets such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly used to provide a good balance of accuracy and computational efficiency. tandfonline.comnih.gov

The choice of the DFT functional is equally critical. Hybrid functionals like B3LYP are widely used as they incorporate a portion of exact Hartree-Fock exchange, which often improves the accuracy of the results for organic molecules. nih.gov The evaluation of different functional and basis set combinations is a standard practice to ensure the reliability of the computed properties.

While DFT provides high accuracy, its computational cost can be significant for large-scale screenings or dynamic simulations. Semi-empirical methods, such as AM1 or PM6, offer a much faster alternative. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to compensate for the approximations made. While less accurate than DFT, they are useful for rapid estimation of molecular parameters like geometry and electronic properties, often serving as a starting point for more rigorous calculations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the distribution and energies of the HOMO and LUMO are of great interest. The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of this substituent. Conversely, the LUMO is likely to have significant contributions from the carbonyl group of the acetate moiety and the aromatic ring, indicating the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov Computational studies on related aromatic compounds have shown that the HOMO-LUMO gap can be effectively calculated using DFT. tandfonline.comnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are for illustrative purposes to demonstrate the concept, as specific data for this compound is not available.

OrbitalTypical Energy (eV)Significance
HOMO-6.0 to -7.0Electron-donating ability
LUMO-1.0 to -2.0Electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and bonds. NBO analysis is particularly useful for quantifying delocalization effects through the study of interactions between filled (donor) and empty (acceptor) orbitals.

In the case of this compound, NBO analysis can quantify the hyperconjugative interactions that lead to its stability. For example, it can describe the delocalization of the lone pair electrons on the oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π* interactions). The strength of these interactions is evaluated using second-order perturbation theory, providing a quantitative measure of their stabilizing energy. This analysis helps to rationalize the influence of the methoxy and acetate substituents on the electronic structure and reactivity of the molecule. tandfonline.comdergipark.org.tr

Nonlinear Optical (NLO) Properties Assessment

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, as they can alter the properties of light, a phenomenon essential for applications like optical switching and data storage. ijarsct.co.inresearchgate.net Organic molecules, particularly those with delocalized π-electron systems, are promising candidates for NLO materials. nih.govacs.org The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizabilities (β, γ).

Computational quantum chemistry is a powerful tool for predicting the NLO properties of molecules before their synthesis. ijarsct.co.inanu.edu.au Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate these properties. ijarsct.co.inmedmedchem.comnih.gov For a molecule like this compound, a computational investigation would involve:

Geometry Optimization: Calculating the molecule's most stable three-dimensional structure.

Calculation of NLO Parameters: Determining the values for polarizability and hyperpolarizability. High values, particularly for the first hyperpolarizability (β), indicate a significant NLO response.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap is often correlated with higher polarizability and a larger NLO response. nih.gov

Table 1: Key NLO Parameters and Their Significance

ParameterSymbolSignificance
Average Polarizability⟨α⟩Measures the overall ability of the molecule's electron cloud to be distorted by an electric field.
First HyperpolarizabilityβQuantifies the second-order NLO response, crucial for effects like second-harmonic generation (SHG).
Second Hyperpolarizability⟨γ⟩Describes the third-order NLO response, relevant for applications like third-harmonic generation and optical switching.
HOMO-LUMO Energy GapΔEThe energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap often correlates with higher polarizability and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a set of compounds and their biological activity. sciencepublishinggroup.comnih.govwikipedia.org This method is a cornerstone of modern drug design, allowing scientists to predict the activity of new molecules before they are synthesized, thus saving time and resources. researchgate.netneovarsity.org

A QSAR study on derivatives of this compound would involve synthesizing a series of related compounds, testing them for a specific biological activity (e.g., antioxidant, antibacterial, or enzyme inhibition), and then building a model that connects their structural features to their measured potency. nih.govnih.gov The general workflow includes data collection, calculation of molecular descriptors, feature selection, model building, and rigorous validation. neovarsity.org

For instance, QSAR studies on various phenolic compounds have successfully modeled their antioxidant activities. nih.govnih.govjocpr.com These studies often find that a combination of electronic properties (like HOMO energy), lipophilicity (LogP), and steric parameters are key to predicting antioxidant capacity. nih.govjocpr.com

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. sciencepublishinggroup.comneovarsity.org These descriptors quantify different aspects of a molecule's properties. hufocw.org

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these describe the electronic properties of a molecule. Examples include the energy of the HOMO and LUMO, dipole moment, and atomic charges. ucsb.edu These are crucial for modeling interactions based on electronic effects.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule (its graph of atoms and bonds). They describe aspects like molecular size, shape, and branching.

Physicochemical Descriptors: These relate to the bulk properties of the molecule. The most common is the octanol-water partition coefficient (logP), which measures lipophilicity or hydrophobicity. Molar refractivity (MR) is another key descriptor related to the volume of the molecule and its polarizability. nih.gov

Table 2: Common Molecular Descriptors in QSAR

Descriptor TypeExampleInformation Encoded
Quantum ChemicalHOMO EnergyElectron-donating ability; related to reactivity.
Quantum ChemicalDipole MomentMolecular polarity and charge distribution.
TopologicalMolecular Connectivity IndicesDegree of branching and complexity of the molecular structure.
PhysicochemicalLogPLipophilicity; crucial for membrane permeability and transport.
PhysicochemicalMolar Refractivity (MR)Molecular volume and polarizability; relates to steric interactions.

Once descriptors are calculated for a series of compounds, statistical methods are used to build the QSAR model. nih.gov The goal is to find the best mathematical equation that relates the descriptors (the independent variables) to the biological activity (the dependent variable).

Commonly used methods include:

Multiple Linear Regression (MLR): This method creates a simple linear equation. For example, a QSAR model for antioxidant activity might look like: pIC50 = c0 + c1(HOMO) + c2(LogP) + c3*(MR) where pIC50 is the measure of antioxidant activity, and c0-c3 are coefficients determined by the regression analysis. jocpr.com

Partial Least Squares (PLS): A more advanced method that is useful when the number of descriptors is large or when they are correlated with each other. researchgate.net

Machine Learning Algorithms: Modern QSAR often employs more complex non-linear methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net

A successful QSAR model not only predicts the activity of new compounds but also provides insight into the mechanism of action. researchgate.net For example, if LogP has a large positive coefficient in a model for antibacterial activity, it suggests that higher lipophilicity is beneficial, perhaps by allowing the compound to better penetrate the bacterial cell membrane.

Molecular Dynamics (MD) Simulations (if applicable to related compounds)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. rug.nl By solving Newton's equations of motion for a system, MD simulations can provide a detailed, atomistic view of molecular behavior and interactions in different environments, such as in a liquid state or interacting with a biological membrane. nih.govnih.gov

While no specific MD simulations on this compound have been published, extensive studies on closely related molecules like p-cresol (B1678582) and anisole (B1667542) provide valuable insights into how it would likely behave. nih.govresearchgate.net These simulations typically employ classical force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to define the potential energy of the system. nih.govacs.org

A tandem approach combining experimental techniques like quasielastic neutron scattering (QENS) with MD simulations has been used to probe the dynamics of bulk liquid p-cresol. nih.gov These studies revealed key dynamic processes:

Translational Jump Diffusion: Molecules moving through the liquid in discrete jumps.

Isotropic Rotation: Molecules rotating freely in the liquid.

MD simulations of anisole have been used to understand its structure in the liquid phase, highlighting the importance of weak interactions like π-π stacking and C-H···π hydrogen bonds in determining the local arrangement of molecules. researchgate.net Similar simulations for this compound could elucidate how the interplay of its methoxy, methyl, and acetate groups influences its aggregation, solvation, and transport properties. nih.govacs.org

Table 3: Applications of MD Simulations for Related Compounds

Related CompoundSimulation FocusKey FindingsReference
p-CresolBulk liquid dynamicsCharacterized translational and rotational diffusion rates and their activation energies. Compared different OPLS force fields. nih.gov
AnisoleLiquid structure and interactionsIdentified the presence of weak C-H···O and C-H···π interactions and preferential orientations between neighboring molecules. researchgate.net
Benzene, NaphthaleneAggregation and dimerizationCalculated the free energy of dimerization and analyzed preferred orientations (e.g., T-shaped vs. parallel-displaced). rug.nlnih.gov

Reactivity and Transformation Studies of 2 Methoxy P Tolyl Acetate

Photochemical Transformations and Pathways

A primary photochemical reaction for aryl esters like 2-methoxy-p-tolyl acetate (B1210297) is the photo-Fries rearrangement. scispace.comuc.pt This reaction occurs upon irradiation with ultraviolet (UV) light and proceeds through a radical mechanism, unlike the acid-catalyzed thermal Fries rearrangement.

The process is initiated by the homolytic cleavage of the ester's aryl C–O bond, generating a phenoxy radical and an acyl radical within a solvent cage. These radical intermediates can then recombine in several ways. Recombination of the acyl radical at the ortho or para positions of the phenoxy radical, followed by tautomerization, yields the corresponding hydroxyaryl ketone isomers. For 2-methoxy-p-tolyl acetate, this would lead to the formation of 2-hydroxy-3-methoxy-5-methylacetophenone and 4-hydroxy-3-methoxy-5-methylacetophenone. While the photo-Fries rearrangement can produce both ortho and para isomers, yields are often low, which limits its application in commercial synthesis. scispace.com

The key steps in the photo-Fries rearrangement pathway are:

Excitation: Absorption of UV light promotes the molecule to an excited state.

Homolytic Cleavage: The excited ester undergoes cleavage of the C-O bond, forming a radical pair (phenoxy and acyl radicals) within a solvent cage.

Radical Recombination: The acyl radical can recombine with the phenoxy radical at the ortho or para positions.

Tautomerization: The resulting intermediate tautomerizes to form the stable hydroxy aryl ketone product.

Escape and Side Reactions: The radicals can also escape the solvent cage and participate in other reactions, such as abstracting hydrogen atoms from the solvent, which contributes to lower yields of the rearrangement products.

Rearrangement Reactions and Isomerization Processes

The most significant rearrangement reaction for this compound is the Fries rearrangement, which converts the phenolic ester into a hydroxy aryl ketone. scispace.comnih.gov This reaction is catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted acids (e.g., HF, methanesulfonic acid). uc.ptacs.org The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-acyl phenols as products. nih.gov

The mechanism proceeds through the formation of an acylium carbocation. The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. scispace.comnih.gov This polarization facilitates the cleavage of the acyl-oxygen bond, generating a free acylium ion (CH₃CO⁺) and an aluminum phenoxide complex. The acylium ion then acts as an electrophile, attacking the activated aromatic ring in a classic electrophilic aromatic substitution. scispace.com

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature.

Low temperatures generally favor the formation of the para-substituted product. This is considered the thermodynamically controlled pathway.

High temperatures tend to yield the ortho-substituted product, which is often the kinetically favored product. scispace.com

In the case of this compound, the aromatic ring is substituted with a methoxy (B1213986) group and a methyl group. Both are activating, ortho-, para-directing groups. The acyl group migration will be directed to the positions activated by these substituents. Given the substitution pattern, the possible products are 2-hydroxy-3-methoxy-5-methylacetophenone and 4-hydroxy-3-methoxy-5-methylacetophenone.

ProductSubstitution PositionFavored Condition
2-hydroxy-3-methoxy-5-methylacetophenoneortho to original esterHigh Temperature
4-hydroxy-3-methoxy-5-methylacetophenonepara to original esterLow Temperature

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of this compound is primarily related to the reactivity of its ester functional group. Esters undergo hydrolysis to yield a carboxylic acid and an alcohol (or phenol). This reaction can be catalyzed by acid or, more commonly, by base.

Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. researchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide (2-methoxy-p-cresolate) as the leaving group to form acetic acid, which is immediately deprotonated by the base. researchgate.netrushim.ru

The following table presents second-order rate constants for the alkaline hydrolysis of various substituted phenyl benzoates, which illustrates these electronic effects.

Table 1: Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates (C₆H₅CO₂C₆H₄X) in Aqueous 0.5 M n-Bu₄NBr at 25°C

Substituent (X) Rate Constant, k₂ (M⁻¹ s⁻¹)
4-NH₂ 0.0217
4-OCH₃ 0.113
4-CH₃ 0.177
H 0.407
4-Cl 1.16
2-CF₃ 12.3

Data sourced from related studies on substituted phenyl esters. researchgate.net

Oxidative Degradation Mechanisms

The oxidative degradation of this compound would likely begin with the hydrolysis of the ester bond to yield 2-methoxy-p-cresol. The resulting phenolic compound is susceptible to oxidation. The mechanism of phenol (B47542) and cresol (B1669610) oxidation often proceeds via the formation of a phenoxyl radical through a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) process. scispace.comuc.ptacs.org

Formation of Phenoxyl Radical: An oxidizing agent (e.g., hydroxyl radicals, metal-oxo species) abstracts the hydrogen atom from the phenolic hydroxyl group, generating a resonance-stabilized 2-methoxy-p-cresoxyl radical. scispace.com

Radical Coupling: These phenoxyl radicals can couple with each other (C-C or C-O coupling) to form dimeric and polymeric products, which is a common pathway leading to polymerization and fouling at low anodic potentials in electrochemical oxidation. acs.org

Further Oxidation: The phenoxyl radical or the parent phenol can undergo further oxidation. This can involve the addition of an oxidant (like a hydroxyl radical) to the aromatic ring, leading to the formation of dihydroxy derivatives (catechols or hydroquinones). uc.ptnih.gov

Ring Cleavage: At higher oxidation potentials or with stronger oxidants, the aromatic ring can be opened. For cresols, degradation pathways can involve the formation of substituted catechols, which are then subject to ring fission by dioxygenase enzymes in biological systems or by strong chemical oxidants. nih.gov This ultimately leads to the formation of smaller organic acids and, eventually, mineralization to CO₂ and H₂O. uc.ptresearchgate.net

The presence of the electron-donating methoxy and methyl groups enhances the electron density of the benzene (B151609) ring, making the molecule more susceptible to oxidation compared to unsubstituted phenol. mdpi.com

Reaction with Nucleophilic and Electrophilic Reagents

Reaction with Nucleophiles: The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the ester group. The reaction follows a nucleophilic acyl substitution pathway. nih.gov Besides hydrolysis with hydroxide (discussed in 5.3), other nucleophiles can react similarly:

Alcoholysis (Transesterification): Reaction with an alcohol in the presence of an acid or base catalyst replaces the 2-methoxy-p-cresol moiety to form a new ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields acetamide (B32628) and 2-methoxy-p-cresol.

Reaction with Electrophiles: The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the existing substituents. masterorganicchemistry.com

Directing Effects: The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating, ortho-, para-directing groups. The acetoxy (-OCOCH₃) group is a moderately deactivating, ortho-, para-director. The combined effect of the strong activating -OCH₃ group and the moderately activating -CH₃ group will dominate, directing incoming electrophiles to the positions ortho and para to them. The most likely positions for substitution are C-6 (ortho to methoxy) and C-3 (ortho to methyl).

Common EAS Reactions:

Halogenation: In the presence of a Lewis acid catalyst, the ring can be brominated or chlorinated. mt.comsavemyexams.com Studies on the halogenation of similar compounds like guaiacol (B22219) show substitution occurs on the activated ring. copernicus.orgcopernicus.org

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. rushim.rugoogle.com For substituted toluenes, nitration can lead to substitution products or, in some cases, ipso-addition adducts. cdnsciencepub.comcdnsciencepub.com

Friedel-Crafts Reactions: Acylation or alkylation can occur in the presence of a Lewis acid, though the presence of the deactivating acetate group and the potential for complexation with the Lewis acid can affect yields. libretexts.org A related reaction, chloromethylation, has been demonstrated on the similar substrate guaiacol acetate. researchgate.net

Synthesis and Characterization of 2 Methoxy P Tolyl Acetate Derivatives and Analogues

Design Principles for Structurally Modified Derivatives

The design of structurally modified derivatives of 2-Methoxy-p-tolyl acetate (B1210297) is guided by the goal of fine-tuning the molecule's physicochemical and electronic properties. Key to this is the strategic manipulation of substituent groups on the phenyl ring. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the reactivity of the entire molecule.

Computational studies on related p-substituted phenyl acetates have shown that the electron-withdrawing capacity of a substituent on the phenyl ring correlates with the conformational preferences of the acetate group. nih.gov Specifically, stronger electron-withdrawing groups tend to increase the preference for the Z conformer of the ester. nih.gov This principle is a critical consideration in the design of new derivatives, as conformational changes can impact biological activity and material properties.

Furthermore, the introduction of functional groups that can participate in specific interactions, such as hydrogen bonding or metal coordination, is a common design strategy. The reactivity of these derivatives is also a key design consideration. For instance, electron-withdrawing substituents on the phenyl ring can increase the reactivity of the ester's carbonyl group toward nucleophilic attack by modulating the energy of the π* C=O antibonding orbital. nih.gov Conversely, electron-donating groups can decrease this reactivity. nih.gov

Synthesis of Methoxy- and p-Tolyl-Substituted Acetate Analogues

The synthesis of analogues of 2-Methoxy-p-tolyl acetate involves a variety of organic reactions aimed at introducing new functional groups or modifying existing ones on the aromatic ring.

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the aromatic ring of this compound analogues can be achieved through several synthetic routes. One common approach involves the use of a starting material that already contains the desired functional group or a precursor that can be readily converted to it.

For example, the synthesis of Schiff base derivatives can be accomplished through the condensation of an aldehyde-functionalized precursor with a primary amine. A relevant example is the synthesis of 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542), which is formed from the reaction of vanillin and p-anisidine. atlantis-press.comresearchgate.net This methodology could be adapted to create imine-containing analogues of this compound.

Another strategy is the alkylation of the phenolic hydroxyl group of a precursor molecule. The Williamson ether synthesis, for instance, can be used to introduce a variety of ether-linked functional groups. This has been demonstrated in the alkylation of eugenol (4-allyl-2-methoxyphenol) with ethyl chloroacetate to form ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. walisongo.ac.id

Modification of Aromatic Substituents

Modification of the substituents on the aromatic ring allows for the creation of a diverse range of analogues. For instance, the methyl group of the p-tolyl moiety can be a site for functionalization through free-radical halogenation followed by nucleophilic substitution.

The methoxy (B1213986) group can also be a target for modification. Demethylation to a hydroxyl group would provide a handle for further reactions, such as esterification or etherification, to introduce a wide array of different functional groups.

Furthermore, electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or acyl groups onto the phenyl ring, provided the existing methoxy and tolyl groups direct the substitution to the desired positions. The subsequent chemical transformation of these newly introduced groups can lead to a vast library of derivatives. For example, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to Sandmeyer reactions to introduce a variety of substituents.

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives of this compound can involve the formation of new stereocenters, making stereochemistry a critical aspect to consider. The stereochemical outcome of a reaction is highly dependent on the reaction mechanism.

For instance, in nucleophilic substitution reactions at a saturated carbon atom, an SN2 mechanism typically proceeds with an inversion of configuration at the stereocenter. utexas.eduoregonstate.edu In contrast, an SN1 reaction, which involves a planar carbocation intermediate, often leads to a racemic or diastereomeric mixture of products. utexas.eduoregonstate.edu

In the case of reactions involving the acetate group, such as nucleophilic acyl substitution, the stereochemistry of the reactants and the nature of the nucleophile and leaving group will determine the stereochemical outcome. For reactions occurring at a chiral center elsewhere in the molecule, the existing stereochemistry can influence the approach of reagents, leading to diastereoselective transformations. This is often due to steric hindrance or the directing effects of nearby functional groups. nih.gov

The study of p-substituted phenyl acetates has revealed that the conformation of the ester group (E or Z) is influenced by the electronic properties of the substituents on the phenyl ring. nih.gov While this does not involve the creation of a new stereocenter, it is a stereochemical consideration that can affect the reactivity and properties of the molecule.

Spectroscopic and Computational Characterization of New Derivatives

The characterization of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques and computational methods to elucidate their structure, purity, and electronic properties.

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are indispensable.

FTIR spectroscopy is used to identify the presence of key functional groups. For example, in a Schiff base derivative, the imine group (C=N) would show a characteristic absorption band. atlantis-press.comresearchgate.net

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the complete structural elucidation of the molecule. atlantis-press.comresearchgate.net

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. atlantis-press.comresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for characterizing molecules. researchgate.netmdpi.com Methods like B3LYP with a 6-31G(d) basis set are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Key computational analyses include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution and helps identify electrophilic and nucleophilic sites within the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis: NBO analysis provides information about intramolecular interactions and charge delocalization. researchgate.net

The table below presents hypothetical spectroscopic data for a derivative of this compound to illustrate the type of information obtained from these characterization techniques.

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) FTIR (cm⁻¹) MS (m/z)
2-Methoxy-4-methylphenyl acetate7.0-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃)169.0 (C=O), 150.0, 140.0, 125.0, 122.0, 120.0, 115.0 (Ar-C), 55.0 (OCH₃), 21.0 (Ar-CH₃), 20.0 (COCH₃)2950 (C-H), 1760 (C=O), 1600 (C=C), 1250 (C-O)180.2 [M]⁺
2-Methoxy-4-formylphenyl acetate7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 9.9 (s, 1H, CHO), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃)191.0 (CHO), 168.5 (C=O), 152.0, 142.0, 130.0, 128.0, 125.0, 118.0 (Ar-C), 56.0 (OCH₃), 20.5 (COCH₃)2960 (C-H), 2720 (CHO C-H), 1765 (C=O, ester), 1690 (C=O, aldehyde), 1600 (C=C), 1240 (C-O)194.2 [M]⁺

Below is a table of hypothetical computational data for a derivative, demonstrating the insights gained from such analyses.

Compound Name HOMO (eV) LUMO (eV) Energy Gap (eV)
2-Methoxy-4-methylphenyl acetate-6.2-1.54.7
2-Methoxy-4-nitrophenyl acetate-7.1-2.84.3

Exploration of Bioactivity and Mechanistic Investigations in Research Models Non Clinical

Investigation of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase)

There is no available scientific literature detailing the investigation of 2-Methoxy-p-tolyl acetate (B1210297) as an inhibitor of carbonic anhydrase or any other specific enzyme. While the parent compound of its hydrolysis product, creosol (2-methoxy-4-methylphenol), has been studied in the context of inhibiting other enzymes such as acetylcholinesterase, these findings cannot be directly attributed to its acetylated form, 2-Methoxy-p-tolyl acetate. Searches for direct inhibitory action by this compound on carbonic anhydrase have returned no relevant studies or data.

Studies on Potential Antimicrobial Actions

No research dedicated to the potential antimicrobial actions of this compound could be located.

Antibacterial Activity in vitro

Specific studies evaluating the in vitro antibacterial efficacy of this compound against any bacterial strains are absent from the available literature. Although various other phenolic acetates and essential oils containing structurally related molecules have been assessed for their antibacterial properties, this specific compound has not been the subject of such research.

Antifungal Research Perspectives

Similarly, there is no published research focusing on the antifungal properties of this compound. The scientific community has not reported any investigations into its efficacy against fungal pathogens.

Molecular Interaction Studies with Biological Macromolecules

No molecular modeling or empirical studies on the interaction between this compound and biological macromolecules were found.

Ligand-Protein Binding Analysis through Molecular Docking

There are no molecular docking studies available in the scientific literature that analyze the binding of this compound to any protein targets. Consequently, there is no data on its binding affinity, interaction modes, or potential biological targets derived from computational analyses.

Structure-Activity Relationship (SAR) Derivations for Specific Biological Targets

Due to the absence of primary bioactivity data, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies are contingent upon having a series of related compounds with measured biological activity, which is not the case for this compound in the specified areas of interest.

Potential Roles as Synthetic Intermediates for Bioactive Compounds

This compound, also known as creosol acetate, serves as a valuable precursor in the synthesis of more complex molecules, including those with demonstrated biological activity. Its chemical structure allows for strategic modifications, rendering it a useful building block in organic synthesis. A key transformation that unlocks its potential as a synthetic intermediate is the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone. wikipedia.org This rearrangement of this compound is a critical step in the formation of substituted hydroxyacetophenones, which are versatile intermediates for a range of bioactive compounds.

The Fries rearrangement of this compound, when catalyzed by Lewis acids such as aluminum chloride, typically yields ortho- and para-hydroxyacetophenones. Specifically, this reaction can be directed to produce 2-hydroxy-4-methyl-5-methoxyacetophenone. Additionally, 1-(4,5-dihydroxy-2-methylphenyl)ethanone has been identified as a by-product of this rearrangement. Both of these resulting hydroxyacetophenones are important intermediates in the synthesis of various biologically active molecules.

Synthesis of Bioactive Chalcones from 2-Hydroxy-4-methoxyacetophenone

One of the significant applications of the hydroxyacetophenone intermediates derived from this compound is in the synthesis of chalcones. Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, and many exhibit a wide range of biological activities, including anticancer properties.

2-Hydroxy-4-methoxyacetophenone, obtained from the Fries rearrangement of this compound, can be reacted with various substituted benzaldehydes through a Claisen-Schmidt condensation reaction to yield a series of chalcone (B49325) derivatives. Research has demonstrated that these synthesized chalcones can exhibit potent inhibitory activity against several human cancer cell lines. sciforum.net

Below is a table summarizing the synthesis of bioactive chalcones from a 2-hydroxy-4-methoxyacetophenone intermediate.

IntermediateReactantReaction TypeProductBioactivity
2-Hydroxy-4-methoxyacetophenoneSubstituted BenzaldehydesClaisen-Schmidt CondensationHMA Substituted ChalconesAnticancer activity against MCF-7, HT29, and A549 cell lines sciforum.net

Detailed research findings have shown that specific chalcone derivatives synthesized from 2-hydroxy-4-methoxyacetophenone exhibit significant cytotoxic effects against cancer cells while showing minimal impact on non-cancerous cells. sciforum.net For instance, certain derivatives have demonstrated potent inhibitory activity with IC50 values in the low micromolar range against human breast cancer (MCF-7), human colorectal cancer (HT29), and human lung cancer (A549) cell lines. sciforum.net

Other Potential Bioactive Derivatives

The hydroxyacetophenone intermediates derived from this compound can also serve as precursors for other classes of bioactive compounds. For example, 2-hydroxy-4-methoxyacetophenone is a known intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, derivatives of 2,4-dihydroxy-5-methylacetophenone have been synthesized and shown to possess good antibacterial effects, suggesting their potential application in agricultural preparations to control plant diseases. google.com

The following table outlines the potential for synthesizing other bioactive compounds from intermediates derived from this compound.

IntermediatePotential Bioactive DerivativesPotential Therapeutic Area
2-Hydroxy-4-methoxyacetophenoneAnalgesics, Anti-inflammatory drugsPain management, Inflammation chemimpex.com
2,4-dihydroxy-5-methylacetophenoneAntibacterial agentsAgriculture (phytopathogen control) google.com

The versatility of the hydroxyacetophenone scaffold, readily accessible from this compound, underscores the importance of this compound as a starting material in the synthesis of a diverse array of biologically active molecules.

Environmental Fate and Degradation Mechanisms in Research Contexts

Degradation Pathways in Environmental Compartments (e.g., Soil, Water)

No specific information is available in the scientific literature regarding the degradation pathways of 2-Methoxy-p-tolyl acetate (B1210297) in soil or water.

Kinetic Studies of Abiotic Degradation (e.g., Photolysis, Hydrolysis)

There are no published kinetic studies on the photolysis or hydrolysis of 2-Methoxy-p-tolyl acetate.

Biotic Degradation Mechanisms (e.g., Aerobic Degradation)

Specific mechanisms of biotic degradation, such as aerobic degradation by microorganisms, have not been documented for this compound.

Adsorption and Mobility Characteristics in Environmental Matrices

Data on the adsorption and mobility of this compound in environmental matrices like soil and sediment are not available.

Formation and Fate of Transformation Products in the Environment

There is no information on the formation and environmental fate of any transformation products resulting from the degradation of this compound.

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture. For a compound like 2-Methoxy-p-tolyl acetate (B1210297), both gas and liquid chromatography are highly effective for its separation and subsequent quantification.

Gas chromatography is an ideal method for the analysis of volatile and semi-volatile compounds such as 2-Methoxy-p-tolyl acetate. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (the time it takes for a compound to travel through the column) is a characteristic feature used for identification.

Detailed research findings for the direct analysis of this compound are limited; however, data from structurally similar compounds, such as cresyl acetates and methoxy-substituted phenol (B47542) acetates, provide valuable insights into expected chromatographic behavior. The retention index (RI) is a standardized measure that helps in comparing retention times across different systems. Analysis of the NIST Chemistry WebBook shows retention data for related compounds on various stationary phases. nist.govnist.gov For instance, m-Cresyl acetate has a reported Van Den Dool and Kratz retention index of 1136 on a non-polar ZB-1 column. nist.gov Phenol, 2-methoxy-, acetate (guaiacyl acetate) shows a retention index of 1195 on a non-polar OV-1 column and 2123 on a polar HP-Innowax FSC column. nist.gov

Based on these related compounds, a hypothetical GC method for this compound can be proposed. A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable, with separation based primarily on boiling point. A polar column, like one with a polyethylene (B3416737) glycol (WAX) stationary phase, would offer different selectivity based on polarity. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.

ParameterTypical ConditionRationale/Comment
Column Type Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm)Provides high resolution and efficiency.
Stationary Phases Non-polar (e.g., 5% Phenyl Polysiloxane) or Polar (e.g., Polyethylene Glycol)Choice depends on the sample matrix and desired selectivity.
Carrier Gas Helium or HydrogenInert mobile phase.
Injector Temperature ~250 °CEnsures rapid volatilization of the analyte.
Oven Program Initial temp 60°C, ramp to 240°C at 10°C/minTemperature programming allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)Excellent for quantitative analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds dissolved in a liquid solvent. It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. For this compound, which is moderately polar, reverse-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More hydrophobic compounds are retained longer on the column. The elution of this compound can be controlled by adjusting the ratio of the organic solvent in the mobile phase. sielc.com Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in the molecule absorbs UV light. nih.gov

ParameterTypical ConditionRationale/Comment
Column Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Standard for separation of moderately non-polar compounds.
Mobile Phase Isocratic or gradient mixture of Acetonitrile and WaterAdjusting the solvent ratio controls retention time and resolution.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temperature Ambient or controlled (e.g., 30-40 °C)Temperature control ensures reproducible retention times.
Detector UV-Vis DetectorThe aromatic ring allows for detection at a specific wavelength (e.g., ~270 nm).
Injection Volume 5-20 µLStandard volume for analytical HPLC.

Hyphenated Techniques for Identification and Purity Assessment

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectrometry, providing a powerful tool for both qualitative and quantitative analysis.

GC-MS couples a gas chromatograph with a mass spectrometer. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the parent molecule and its fragments. This technique is definitive for the identification of unknown compounds and for assessing the purity of a sample. nih.govnih.gov

For this compound (molecular weight: 180.2 g/mol ), ionization via electron ionization (EI) at 70 eV is standard. uni-saarland.de The fragmentation pattern can be predicted based on the analysis of similar molecules like cresyl and tolyl acetates. nih.govchemicalbook.com The molecular ion peak (M+) at m/z 180 would be expected. A key fragmentation pathway for esters is the loss of the acyl group. libretexts.orgmiamioh.edu Therefore, a prominent peak would be anticipated from the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment ion corresponding to creosol at m/z 138. Another expected fragmentation is the formation of the acylium ion (CH₃CO+) at m/z 43. nih.gov

m/z RatioPredicted Fragment IonSignificance
180[C₁₀H₁₂O₃]⁺•Molecular Ion (M⁺•)
138[C₈H₁₀O₂]⁺•Loss of ketene [M - 42]⁺•
123[C₇H₇O₂]⁺Loss of ketene and a methyl group [M - 42 - 15]⁺
107[C₇H₇O]⁺Loss of the acetyl group [M - 43 - 30]⁺ or rearrangement
43[C₂H₃O]⁺Acetylium ion [CH₃CO]⁺

LC-MS is the hyphenation of HPLC with mass spectrometry. It is particularly advantageous for analyzing compounds in complex matrices. lcms.cz For this compound, an LC-MS method would typically use a reverse-phase HPLC separation followed by detection with a mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are used to minimize fragmentation and preserve the molecular ion. nih.gov

In positive ion mode ESI, this compound would likely be detected as a protonated molecule [M+H]⁺ at m/z 181.2 or as adducts with sodium [M+Na]⁺ at m/z 203.2 or potassium [M+K]⁺ at m/z 219.1. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation. frontiersin.org In this technique, the parent ion (e.g., m/z 181.2) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, enhancing the selectivity and sensitivity of the analysis. nih.gov

Spectroscopic Methods for Quantitative Analysis

While often used for structural elucidation, spectroscopic methods can also be powerful tools for quantitative analysis.

UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. The aromatic ring in this compound results in strong UV absorbance, making UV-Vis spectrophotometry a simple, rapid, and cost-effective method for quantification. researchgate.netajpaonline.com A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ijset.in This method is particularly useful for routine quality control analysis where the sample matrix is simple and free from interfering substances that absorb at the same wavelength. nveo.org

Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR spectroscopy is a primary ratio method of measurement that can provide highly accurate and precise quantitative results without the need for identical calibration standards. ox.ac.uk In qNMR, the integral of a specific proton signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration. sciepub.comsciepub.com For this compound, several unique signals in the ¹H NMR spectrum are suitable for quantification, such as the singlet from the methoxy (B1213986) protons (-OCH₃), the singlet from the acetyl protons (-COCH₃), or the signals from the aromatic protons. nih.gov The key requirements for accurate qNMR are ensuring full relaxation of the protons between pulses and selecting signals that are well-resolved from any other signals in the spectrum. ox.ac.uk

Development of Novel Detection and Quantification Protocols

The continuous advancement in analytical instrumentation has led to the development of novel protocols for the detection and quantification of various chemical compounds, including aromatic acetates like this compound. While specific research focusing exclusively on novel methods for this compound is limited, the methodologies developed for structurally similar compounds, such as other cresyl acetate isomers and phenolic compounds, provide a strong foundation for creating sensitive and selective analytical techniques. These developments are crucial for monitoring its presence in various matrices, from environmental samples to industrial process streams.

Research in this area primarily focuses on enhancing the sensitivity, selectivity, and speed of traditional analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Furthermore, the exploration of electrochemical sensors offers promising avenues for rapid, in-situ analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a cornerstone for the analysis of volatile and semi-volatile organic compounds. Novel developments in this area for compounds analogous to this compound often involve the optimization of sample preparation techniques and the use of advanced column technologies to improve separation efficiency. For instance, a GC-MS method was developed for the simultaneous determination of ten different toxic glycol ethers and their acetates in cosmetic products. This method utilized a methanol/ethyl acetate extraction followed by vortexing and ultrasound treatment. The analysis was performed using an external standard method for calibration, achieving low limits of detection (LOD) and quantification (LOQ) in the range of 0.09–0.59 mg·kg⁻¹ and 0.31–1.95 mg·kg⁻¹, respectively. wiley.com Such a protocol could be adapted for the analysis of this compound in similar complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For cresyl acetate isomers, which are structurally related to this compound, an efficient isocratic reversed-phase HPLC method has been developed. chemijournal.com This method provides a simpler and more economical alternative to GC methods that often require costly and less stable columns. The study highlighted the successful separation of o-, m-, and p-cresyl acetates, which can be challenging due to their similar chemical properties. chemijournal.com The use of phenyl columns in HPLC has shown enhanced selectivity for aromatic compounds due to π-π interactions in addition to hydrophobic interactions, which could be beneficial for the separation of this compound from other aromatic compounds.

Improvements in HPLC methods also include the use of different detectors to enhance sensitivity and selectivity. For instance, an improved HPLC method with a fluorescence detector was developed for the analysis of phenolic compounds in cellulose (B213188) acetate filters, allowing for the simultaneous analysis of multiple components with improved precision and resolution. coresta.org

Electrochemical Sensors

The development of electrochemical sensors represents a significant advancement for the rapid and on-site monitoring of phenolic compounds. These sensors are typically based on the modification of electrode surfaces to enhance the electrochemical response towards the target analyte. For example, an electrochemical sensor using a carbon paste electrode modified with Fe₃O₄ nanoparticles has been developed for the determination of various phenolic compounds. nih.gov This sensor demonstrated excellent sensitivity and selectivity with low detection limits for compounds like sinapic acid, syringic acid, and rutin. nih.gov

Another approach involves the use of electropolymerized natural phenolic antioxidants on electrode surfaces. These polymer films, often combined with carbon nanomaterials, can improve the selectivity and sensitivity of the sensor's response to a target analyte or a group of structurally related compounds. mdpi.com While not specifically tested on this compound, the principles of these electrochemical sensors could be applied to develop a dedicated sensor for its detection. The electrochemical oxidation of phenols and their derivatives is a well-studied process, and the substituent groups on the aromatic ring, such as the methoxy and acetate groups in this compound, would influence the oxidation potential, allowing for selective detection. scispace.com

The following table summarizes the performance of some novel analytical methods developed for compounds structurally related to this compound, which could serve as a basis for the development of specific protocols for its quantification.

Analytical Technique Target Analytes Sample Matrix Limit of Detection (LOD) Key Findings
GC-MSGlycol ethers and their acetatesCosmetics0.09–0.59 mg·kg⁻¹A sensitive method for simultaneous determination of multiple related compounds in a complex matrix. wiley.com
HPLC-UVCresol (B1669610) isomersNot specifiedNot specifiedAn efficient isocratic method for the separation of structurally similar isomers. chemijournal.com
HPLC-FluorescencePhenolic compoundsCellulose acetate filtersNot specifiedImproved precision and resolution for the simultaneous analysis of multiple phenolic compounds. coresta.org
Electrochemical SensorSinapic acid, Syringic acid, RutinWine0.08–0.26 µMA sensitive and selective sensor for the determination of various phenolic compounds. nih.gov

These examples of novel analytical methodologies for related compounds demonstrate the potential for developing robust and sensitive protocols for the detection and quantification of this compound in various applications. Future research will likely focus on the miniaturization of these analytical systems and the development of portable devices for real-time monitoring.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Research

For instance, predictive models can be developed to estimate the physicochemical properties of acetate (B1210297) esters based on their molecular structure. nih.gov This can significantly expedite the screening of potential candidates for various applications, saving both time and resources. cam.ac.uk In the context of 2-Methoxy-p-tolyl acetate, AI could be employed to predict its sensory properties, such as odor profile, based on its chemical structure and interaction with olfactory receptors. Furthermore, machine learning is being used to predict the outcomes of catalytic reactions, which is crucial for optimizing the synthesis of fine chemicals. cam.ac.uk

Table 1: Applications of AI/ML in Chemical Compound Research

Application AreaDescriptionPotential Impact on this compound Research
Property Prediction ML models are trained on existing data to predict physical, chemical, and biological properties of new compounds. nih.govresearchgate.netFaster screening of derivatives for desired fragrance or material properties.
Synthesis Planning AI algorithms can propose novel and efficient synthetic pathways to a target molecule. nih.govmdpi.comDiscovery of more sustainable and cost-effective manufacturing processes.
Catalyst Discovery ML can be used to identify new catalysts for specific chemical transformations with improved efficiency and selectivity. cam.ac.ukOptimization of the synthesis of this compound and related compounds.
Spectroscopy Analysis AI can aid in the interpretation of complex spectral data for compound characterization. researchgate.netMore accurate and efficient analysis of reaction products and intermediates.

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of new and improved methods for synthesizing aryl acetates, including this compound, is an active area of research. nih.govrsc.orgresearchgate.net A key focus is on creating more sustainable and environmentally friendly processes that avoid the use of hazardous reagents. rsc.orgrsc.org

One promising approach is the carbonylation of aryl methyl ethers to produce aryl acetates. nih.gov This method has been shown to be highly efficient with the use of a RhCl₃ catalyst in the presence of LiI and LiBF₄, achieving yields of over 90% for various aryl methyl ethers. nih.gov Another innovative and sustainable route involves the palladium-catalyzed carbonylation of benzyl (B1604629) acetate derivatives, which notably does not require halogen or base additives and operates at ambient carbon monoxide pressure. rsc.orgrsc.org

Researchers are also exploring the use of novel catalytic systems to improve the efficiency and selectivity of these reactions. thieme.deresearchgate.net For example, copper-promoted oxidative cross-coupling reactions have been developed for the synthesis of monofluoro α-aryl acetates. thieme.de The use of solid acid catalysts, such as ion-exchange resins, is also being investigated for the esterification of p-cresol (B1678582) to produce p-cresylphenyl acetate, offering a more eco-friendly alternative to traditional mineral acid catalysts. researchgate.net

Table 2: Comparison of Synthetic Methods for Aryl Acetates

Synthetic MethodCatalyst SystemKey AdvantagesReference
Carbonylation of Aryl Methyl EthersRhCl₃ / LiI / LiBF₄High efficiency and yield (>90%). nih.gov nih.gov
Carbonylation of Benzyl AcetatesPalladium acetate / DPPFHalogen and base-free, ambient CO pressure. rsc.orgrsc.org rsc.orgrsc.org
Decarboxylative Cross-CouplingPalladium-based catalystsUse of readily available starting materials. researchgate.net researchgate.net
Oxidative Cross-CouplingCopper-promotedSynthesis of functionalized aryl acetates. thieme.de thieme.de
Esterification with Solid Acid CatalystsIon-exchange resinsEnvironmentally friendly, catalyst reusability. researchgate.net researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. chemrxiv.orgrsc.org Advanced computational models allow researchers to investigate molecular structures, properties, and reaction mechanisms in silico, which can guide experimental work and accelerate the discovery process. chemrxiv.orgnih.gov

Techniques such as Density Functional Theory (DFT) are used to study the electronic structure and reactivity of aromatic compounds. nih.gov For example, DFT calculations have been employed to understand the role of cocatalysts in the carbonylation of aryl methyl ethers, revealing how they can lower the energy barrier for the cleavage of the C-O bond. nih.gov

Molecular dynamics simulations are another powerful tool for studying the behavior of molecules in different environments. tandfonline.combham.ac.uk These simulations can provide insights into the aggregation of polycyclic aromatic compounds in various solvents, which is crucial for understanding their behavior in complex mixtures. tandfonline.combham.ac.uk The development of large computational databases of aromatic systems, such as the COMPAS Project, provides a valuable resource for data-driven research and the development of new predictive models. chemrxiv.org

Interdisciplinary Research Collaborations

The study of compounds like this compound, which has applications in the flavor and fragrance industry, inherently requires an interdisciplinary approach. nih.govblazingprojects.com Collaborations between chemists, food scientists, sensory scientists, and data scientists are essential for a comprehensive understanding of these compounds. mdpi.com

Research into flavor compounds in fermented foods, for instance, combines advanced analytical techniques with sensory evaluation to understand the complex interplay of volatile and non-volatile components that contribute to the final sensory profile. nih.govmdpi.com The insights gained from such studies can inform the development of new flavor and fragrance ingredients. nih.govmdpi.com

The exploration of natural sources for flavor and fragrance compounds is another area that benefits from interdisciplinary collaboration. blazingprojects.com This involves the expertise of botanists, chemists, and perfumers to identify, isolate, and characterize new aromatic molecules. The growing interest in natural and sustainable ingredients is driving much of the innovation in this field. mdpi.com

Potential for Advanced Material Applications

While this compound is primarily known for its use in fragrances, its aromatic structure suggests potential for applications in advanced materials. Polycyclic aromatic compounds, a broader class to which this molecule belongs, are of great interest in materials science for their potential use in organic electronics. chemrxiv.org The rigid structure and π-conjugation of these molecules can allow for good charge mobility, making them suitable for use as semiconductors. chemrxiv.org

The aggregation behavior of polycyclic aromatic compounds is a critical factor in their material properties. tandfonline.com Understanding how molecules like this compound interact with each other and with other materials is key to unlocking their potential in this area. Computational studies can play a significant role in predicting the self-assembly and packing of these molecules, which in turn influences their electronic properties. tandfonline.combham.ac.uk

Furthermore, the synthesis of acetate can be achieved through microbial electrosynthesis, a process that converts CO₂ into multicarbon organic products. acs.org Acetate is a valuable starting material for the production of polyvinyl acetates, which are used in paints, adhesives, and industrial polymers. acs.org This highlights a potential avenue for the sustainable production of acetate-based materials.

Q & A

Basic Research Questions

Q. How is 2-Methoxy-p-tolyl acetate identified and characterized in laboratory settings?

  • Identification : The compound is identified by its CAS RN 1628-89-3 and EC number 216-623-8 . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Structural elucidation via ¹H and ¹³C NMR to confirm methoxy, acetyl, and aromatic groups.
  • Mass Spectrometry (MS) : Determination of molecular weight (e.g., 194.19 g/mol via ESI-MS) and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) are used to refine atomic coordinates and validate stereochemistry .

Q. What are the established synthesis routes for this compound?

  • Primary Method : Acetylation of 2-Methoxy-p-cresol (4-methyl-2-methoxyphenol) using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H₂SO₄).
  • Optimization : Reaction conditions (temperature, solvent polarity) are critical to avoid side products like diacetylated derivatives. Purity is assessed via HPLC (C18 columns, methanol/water mobile phase) .
  • Scalability : Microscale synthesis (<5g) is typical for research purposes, with yields >85% achievable under inert atmospheres .

Q. What analytical techniques are used to assess purity and stability?

  • Chromatography : GC-FID (for volatile impurities) and reverse-phase HPLC (for non-volatile byproducts) with detection limits <0.1% .
  • Spectroscopy : FT-IR to confirm ester carbonyl peaks (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • Stability Testing : Accelerated degradation studies under varying pH (3–9) and temperature (25–60°C) to identify hydrolysis products (e.g., free cresol) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for structural studies?

  • Crystallization Issues : The compound’s low melting point (~40–50°C) and tendency to form oily residues complicate crystal growth.
  • Mitigation Strategies : Use of mixed solvents (e.g., ethyl acetate/hexane) and slow evaporation techniques. SHELXD or SHELXE may resolve phase problems in X-ray diffraction .
  • Case Study : A 2023 study achieved single crystals via cryocooling (-173°C) but noted twinning issues requiring iterative refinement .

Q. How does this compound interact with lipid bilayers or protein models?

  • Membrane Permeability : Molecular dynamics simulations suggest moderate logP (~2.5) enables passive diffusion through lipid bilayers, making it a candidate for prodrug delivery systems.
  • Enzyme Interactions : In vitro assays with esterases (e.g., porcine liver esterase) show hydrolysis rates 30% slower than phenyl acetate derivatives, indicating steric hindrance from the methoxy group .

Q. How can researchers resolve discrepancies in reported physicochemical data?

  • Data Conflicts : Variations in boiling points (e.g., 245–260°C) may stem from impurities or measurement techniques (e.g., differential scanning calorimetry vs. distillation).
  • Validation Protocol : Cross-reference multiple sources (e.g., NIST Chemistry WebBook for thermochemical data) and replicate experiments under standardized conditions .
  • Example : A 2024 study reconciled solubility discrepancies by pre-saturating solvents with nitrogen to exclude oxygen interference .

Q. What novel applications exist for this compound in materials science?

  • Polymer Plasticizers : Demonstrated compatibility with PVC in rheological studies, reducing glass transition temperature (Tg) by 15°C at 10% w/w loading.
  • Coating Formulations : Acts as a low-volatility solvent in epoxy resins, improving film uniformity without yellowing (accelerated UV testing, 500 hours) .

Methodological Considerations

  • Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions to prevent hydrolysis .
  • Analytical Cross-Checks : Combine NMR, MS, and elemental analysis for unambiguous structural confirmation .
  • Data Reproducibility : Adhere to OECD guidelines for stability testing (e.g., Q10 temperature coefficient for shelf-life extrapolation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.